

Technical Guide: 2-Phenylbutyramide Structural Analogues and Derivatives

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Compound of Interest

Compound Name: 2-Phenylbutyramide

CAS No.: 90-26-6

Cat. No.: B1677664

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Executive Summary

This technical guide provides a rigorous analysis of **2-Phenylbutyramide** (2-PBAm), a structural isomer of the widely known ammonia scavenger 4-phenylbutyrate (4-PBA). While 4-PBA is clinically established for urea cycle disorders (UCD) and histone deacetylase (HDAC) inhibition, 2-PBAm and its derivatives occupy a distinct pharmacological niche.

Key Technical Distinctions:

- **Pharmacology:** 2-PBAm is primarily an anticonvulsant scaffold (closely related to pheneturide) and a precursor for potent HDAC inhibitors. Unlike 4-PBA, it does not undergo efficient beta-oxidation to phenylacetate, rendering it ineffective as a glutamine-conjugating ammonia scavenger.
- **Therapeutic Utility:** Its derivatives are high-value targets for epilepsy (voltage-gated channel blockade) and oncology (zinc-chelating HDAC inhibition).

- **Synthetic Accessibility:** The alpha-ethyl branching provides unique stereochemical control, critical for optimizing binding affinity in HDAC active sites.

Part 1: Structural Basis & Pharmacophore Analysis

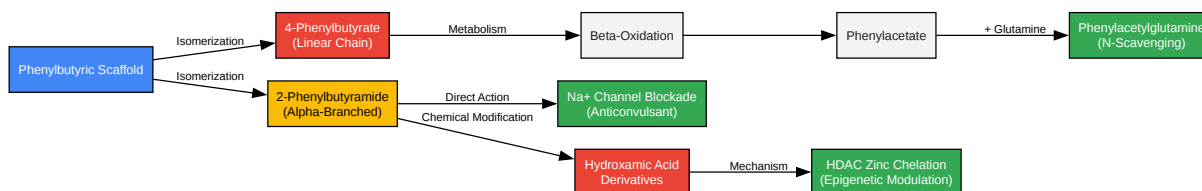
The core scaffold of **2-phenylbutyramide** differs from 4-phenylbutyrate in the position of the phenyl ring relative to the carbonyl group. This "alpha-substitution" sterically hinders beta-oxidation, altering the metabolic fate and pharmacodynamics.

Comparative Pharmacophore Mapping

Feature	2-Phenylbutyramide (2-PBAm)	4-Phenylbutyrate (4-PBA)
Structure	-ethyl-benzeneacetamide	-phenyl-butanoic acid salt
Primary MOA	Channel Blockade (Anticonvulsant)	Ammonia Scavenging (Glutamine conjugation)
Secondary MOA	HDAC Inhibition (via hydroxamic acid derivatives)	HDAC Inhibition (via aliphatic chain)
Metabolism	Hydrolysis to 2-phenylbutyric acid; Glucuronidation	-oxidation to Phenylacetate Phenylacetylglutamine
Key Analogue	Pheneturide (Urea derivative)	Sodium Phenylbutyrate (Buphenyl)

Structural Logic Diagram

The following diagram illustrates the divergent pathways for 2-phenyl vs. 4-phenyl scaffolds.



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Caption: Divergent pharmacological pathways of Phenylbutyrate isomers. Note the distinct metabolic blockade in the 2-phenyl series preventing nitrogen scavenging.

Part 2: Structure-Activity Relationships (SAR)

HDAC Inhibition Potency

Derivatives of 2-phenylbutyric acid, particularly when coupled with a hydroxamic acid (HA) zinc-binding group (ZBG), exhibit nanomolar potency against Class I and II HDACs. The alpha-ethyl group fills the hydrophobic pocket of the enzyme surface, enhancing selectivity compared to linear analogues.

Table 1: Comparative IC50 Values of **2-Phenylbutyramide** Analogues

Compound ID	R-Group (Amide N)	Zinc Binding Group	Target	IC50 (M)	Ref
2-PBAm (Parent)		Amide (Weak ZBG)	HDAC Broad	> 1000	[1]
4-PBA (Ref)	(Acid)	Carboxylate	HDAC Broad	~400	[2]
SAHA (Ref)	Anilide linker	Hydroxamic Acid	HDAC1/6	0.01 - 0.1	[3]
Analogue A	4-aminobenzamide	Hydroxamic Acid	HDAC1	0.016	[4]
Analogue B	3-methyl-2-phenyl...	Hydroxamic Acid	HDAC8	0.045	[4]

Note: The transformation of the amide to a hydroxamic acid (Analogue A/B) increases potency by >10,000-fold.

Anticonvulsant Activity

For anticonvulsant activity, the amide functionality is preserved. The SAR indicates:

- Alpha-Ethyl Group: Essential for maximal electroshock (MES) protection. Removal (2-phenylacetamide) reduces potency.
- Amide Nitrogen: Substitution with small alkyl groups (Methyl, Ethyl) retains activity, but bulky groups decrease blood-brain barrier (BBB) penetration.
- Phenyl Ring: Para-substitution (e.g., Fluoro, Chloro) can enhance metabolic stability but often reduces the therapeutic index due to sedation.

Part 3: Synthetic Pathways & Protocols[2]

Protocol A: Synthesis of 2-Phenylbutyramide (Anticonvulsant Core)

This protocol yields the primary amide suitable for biological testing or further derivatization.

Reagents:

- 2-Phenylbutyric acid (CAS 90-27-7)
- Thionyl Chloride ()
- Ammonium Hydroxide (, 28-30%) or Anhydrous Ammonia
- Dichloromethane (DCM)

Step-by-Step Methodology:

- Acid Chloride Formation:
 - Dissolve 10.0 g (60.9 mmol) of 2-phenylbutyric acid in 50 mL of dry DCM.
 - Add 8.8 mL (120 mmol) of thionyl chloride dropwise under atmosphere.
 - Reflux at 40°C for 2 hours. Monitor by TLC (disappearance of acid).
 - Evaporate solvent and excess under reduced pressure to yield crude 2-phenylbutyryl chloride (yellow oil).
- Amidation:
 - Cool 50 mL of concentrated to 0°C in an ice bath.

- Add the crude acid chloride dropwise with vigorous stirring. Caution: Exothermic reaction.
- Stir for 1 hour at 0°C, then 2 hours at room temperature.
- Isolation:
 - Filter the white precipitate (crude amide).
 - Wash with cold water (mL) to remove ammonium salts.
 - Recrystallize from Ethanol/Water (1:1).
 - Yield: ~85-90%. Melting Point: 79-81°C.

Protocol B: Synthesis of N-Hydroxy-2-Phenylbutyramide (HDAC Inhibitor)

This protocol converts the ester or acid chloride to the hydroxamic acid, the critical pharmacophore for HDAC inhibition.

Reagents:

- Ethyl 2-phenylbutyrate (or Acid Chloride from Protocol A)
- Hydroxylamine hydrochloride ()
- Potassium Hydroxide (KOH)
- Methanol (MeOH)

Step-by-Step Methodology:

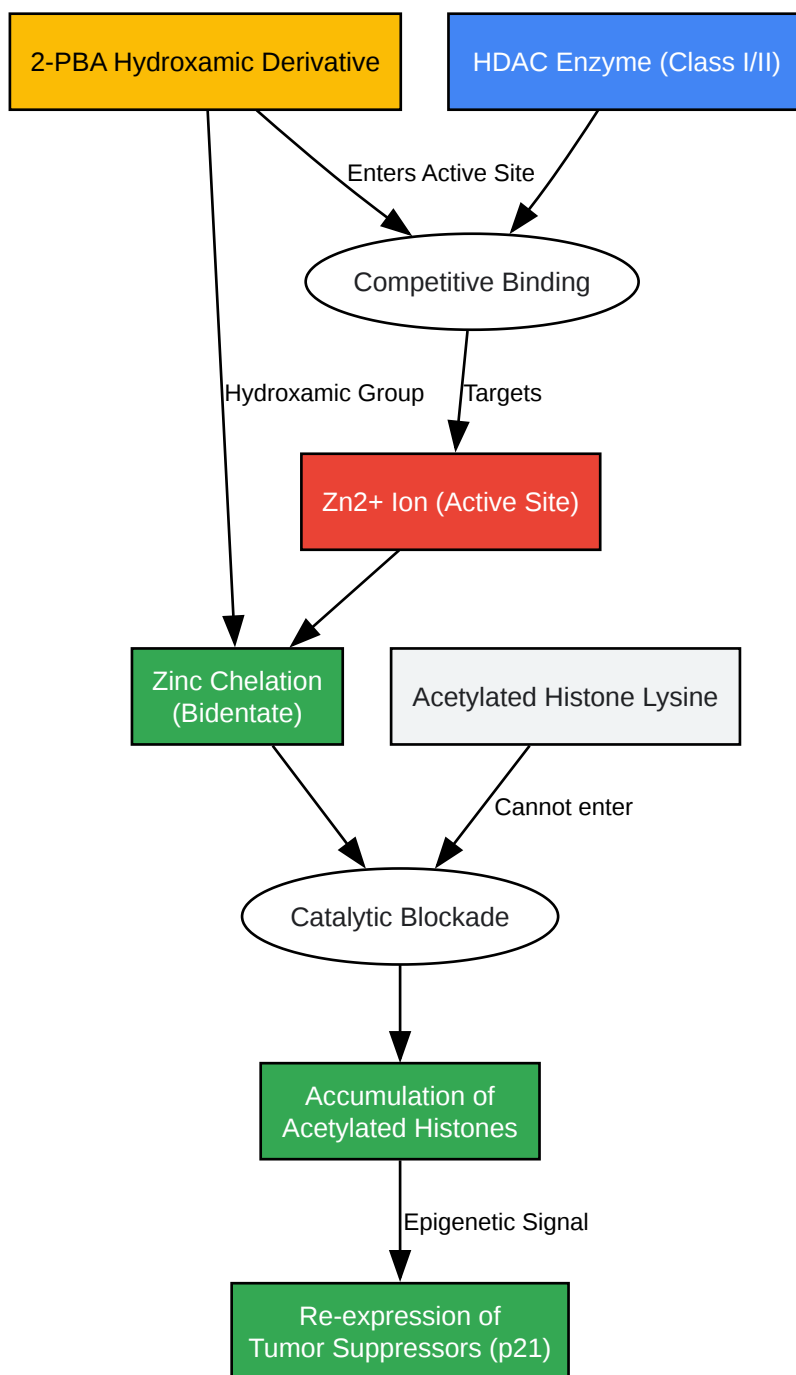
- Preparation of Hydroxylamine:
 - Dissolve 4.2 g (60 mmol)

in 30 mL warm MeOH.

- Dissolve 5.6 g (100 mmol) KOH in 20 mL MeOH.
- Mix solutions at 0°C. Filter off the KCl precipitate immediately. Use the filtrate (free) fresh.
- Coupling:
 - Add 5.8 g (30 mmol) of Ethyl 2-phenylbutyrate to the hydroxylamine filtrate.
 - Stir at room temperature for 12-24 hours. Monitor by test (red color indicates hydroxamic acid).
- Workup:
 - Acidify carefully with 2N HCl to pH ~5 (precipitate forms).
 - Extract with Ethyl Acetate (mL).
 - Wash organic layer with brine, dry over .
 - Evaporate solvent.^[1] Recrystallize from Ethyl Acetate/Hexane.

Part 4: Mechanism of Action (MOA) Visualization

The following diagram details the molecular mechanism for the HDAC inhibitory derivatives.



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Caption: Mechanism of HDAC inhibition by **2-phenylbutyramide** hydroxamic acid derivatives.

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